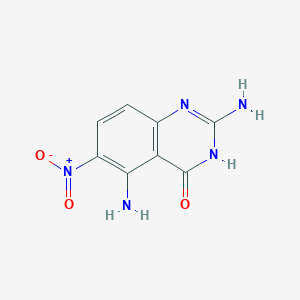

2,5-diamino-6-nitroquinazolin-4(3H)-one

描述

Significance of the Quinazolinone Nucleus in Chemical Biology and Medicinal Chemistry Research

The quinazolinone scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in modern drug discovery. nih.govwikipedia.org Its structural stability and synthetic versatility allow for extensive modifications, enabling chemists to generate vast libraries of derivatives with diverse biological functions. scielo.brmdpi.com The importance of this nucleus is underscored by the wide range of pharmacological activities its derivatives have been shown to possess.

These activities include, but are not limited to:

Anticancer: Many quinazolinone derivatives have been developed as potent anticancer agents. bohrium.comnih.gov They often function by inhibiting key enzymes in cell signaling pathways, such as tyrosine kinases, which are crucial for cell growth and differentiation. nih.govnih.gov Marketed drugs like Gefitinib, Erlotinib, and Lapatinib are prominent examples of quinazoline-based kinase inhibitors used in cancer therapy. wikipedia.orgnih.gov

Antimicrobial: The quinazolinone core is a feature of many compounds with significant antibacterial and antifungal properties. nih.govnih.govresearchgate.net Research has demonstrated their efficacy against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Anti-inflammatory: Numerous studies have reported the anti-inflammatory potential of substituted quinazolinones. nih.govmdpi.com

Central Nervous System (CNS) Activity: Derivatives of this scaffold have been investigated for various CNS effects, including anticonvulsant, sedative, and antipsychotic activities. nih.govmdpi.com

Other Activities: The therapeutic potential of quinazolinones extends even further, with reports of antiviral, antimalarial, antihypertensive, antitubercular, and antidiabetic properties. nih.govmdpi.comnih.gov

This pleiotropic pharmacological profile makes the quinazolinone system a subject of continuous and intense research, as scientists aim to unlock its full therapeutic potential through the strategic design and synthesis of new analogues. scielo.brbohrium.com

Historical Context of Substituted Quinazolinones in Academic Investigations

The history of quinazolinone chemistry dates back to the late 19th century, with the first synthesis reported in 1869. nih.gov However, it was the discovery of naturally occurring quinazolinone alkaloids from various plants, microorganisms, and animals that significantly spurred interest in this class of compounds. mdpi.comsemanticscholar.org These natural products demonstrated inherent biological activity and provided a foundation for future synthetic exploration.

A significant milestone in the medicinal application of synthetic quinazolinones was the introduction of Methaqualone in 1951, which was used for its sedative-hypnotic effects. mdpi.com This marked the beginning of extensive academic and industrial research into the synthetic modification of the quinazolinone core.

Over the decades, researchers have developed numerous synthetic methodologies to access a wide variety of substituted quinazolinones. mdpi.comnih.gov These investigations have been crucial in establishing structure-activity relationships (SAR), which correlate specific substitution patterns with particular biological effects. nih.govnih.gov For instance, SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly significant for modulating pharmacological activity. nih.govresearchgate.net This systematic exploration has led to the development of highly targeted and potent agents, including the aforementioned kinase inhibitors that have become vital tools in oncology. nih.gov

Rationale for Investigating 2,5-Diamino-6-nitroquinazolin-4(3H)-one as a Research Scaffold

The selection of this compound as a target for investigation is not arbitrary but is based on a sound medicinal chemistry rationale. This rationale is built upon the known effects of its specific substituents—the amino groups at positions 2 and 5, and the nitro group at position 6—on the biological activity of the quinazolinone core.

The Role of the 6-Nitro Group: The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, at position 6 of the benzene ring is a common strategy in quinazolinone chemistry. This substitution has been shown to favor or enhance certain biological activities. For example, 6-nitro-substituted quinazolinones have demonstrated potent antibacterial and antichagasic (anti-parasitic) activities. nih.govmdpi.comacs.org The nitro group can also act as a bio-reducible pharmacophore; it can be reduced by enzymes present in pathogens (like parasitic nitroreductases) to generate cytotoxic radical species, a mechanism of action for some antiprotozoal drugs. mdpi.commdpi.com Furthermore, the 6-nitro group serves as a versatile synthetic handle, as it can be readily reduced to an amino group, providing a point for further molecular elaboration. nih.govacs.org

The Role of the 2-Amino Group: The presence of an amino (NH₂) group at the C-2 position is a hallmark of many biologically active quinazolines and quinazolinones. scielo.brbohrium.com This feature is integral to the activity of numerous compounds, including those with anticonvulsant and kinase inhibitory properties. nih.gov The 2-amino group can act as a crucial hydrogen bond donor, facilitating strong interactions with biological targets.

The Role of the 5-Amino Group: While substitutions at positions 6 and 8 are more commonly explored, the placement of an amino group at position 5 represents a logical step in probing the structure-activity relationship of the quinazolinone scaffold. wikipedia.orgnih.gov The benzene ring of the quinazoline (B50416) is susceptible to electrophilic substitution, with the reactivity order being 8 > 6 > 5 > 7. wikipedia.org Investigating substitution at the C-5 position allows for the exploration of how modifying this region of the molecule impacts its physicochemical properties (like solubility and hydrogen bonding capacity) and its interaction with target proteins. Studies have suggested that introducing an amine at the 5-position could enhance antimicrobial activity. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diamino-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,9H2,(H3,10,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEUTCIRTZCFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(NC2=O)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401280998 | |

| Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103884-20-4 | |

| Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103884-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diamino-6-nitro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401280998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diamino 6 Nitroquinazolin 4 3h One and Its Precursors

De Novo Synthesis Approaches to the Quinazolin-4(3H)-one Core

The foundational step in the synthesis of the target molecule is the formation of the quinazolin-4(3H)-one ring system. Several de novo approaches have been developed to achieve this, offering various levels of efficiency and substrate scope.

A cornerstone in the synthesis of quinazolin-4(3H)-ones is the cyclization of anthranilic acid and its derivatives. This approach is widely utilized due to the ready availability of the starting materials. One of the most common methods is the Niementowski quinazoline (B50416) synthesis, which involves the condensation of anthranilic acids with amides. google.com While traditionally requiring high temperatures and long reaction times, modern modifications have improved its efficiency. google.com

A versatile two-step process involves the initial acylation of an anthranilic acid derivative with an appropriate acyl chloride, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, to form an N-acyl-anthranilic acid. This intermediate is then cyclized by treatment with acetic anhydride to yield a benzoxazinone. Subsequent condensation of the benzoxazinone with a primary amine or hydrazine furnishes the desired quinazolin-4(3H)-one derivative. researchgate.net The choice of solvent can significantly impact the yield, with dimethylformamide (DMF) often providing better results than ethanol. researchgate.net

For instance, the reaction of 5-bromoanthranilic acid with 4-chlorobutyryl chloride yields the corresponding N-acyl derivative, which upon treatment with acetic anhydride, forms the benzoxazinone intermediate. This intermediate can then be reacted with hydrazine hydrate to produce tricyclic quinazolinone derivatives. researchgate.net

| Starting Material | Reagents | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Amides (e.g., Formamide) | N/A (Direct Cyclization) | Quinazolin-4(3H)-one | google.com |

| 5-Bromoanthranilic Acid | 1. 4-Chlorobutyryl chloride 2. Acetic anhydride 3. Hydrazine hydrate | Benzoxazinone | Tricyclic Quinazolinone | researchgate.net |

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolin-4(3H)-ones, offering milder reaction conditions and broader functional group tolerance compared to classical methods. Palladium- and copper-based catalytic systems are particularly prevalent.

Palladium-catalyzed reactions often involve carbonylative coupling strategies. For example, 2-aminobenzamides can be coupled with aryl halides in the presence of a palladium catalyst and carbon monoxide to construct the quinazolinone skeleton. google.com A proposed mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by CO insertion to form an acylpalladium species. Nucleophilic attack by the 2-aminobenzamide and subsequent intramolecular condensation leads to the final product. nih.gov

Copper-catalyzed reactions also provide efficient routes to quinazolin-4(3H)-ones. One-pot, three-component reactions catalyzed by copper(I) iodide have been developed for the synthesis of 2-arylquinazolin-4(3H)-ones from isatoic anhydrides, aryl nitriles, and ammonium acetate. nih.gov Another copper-catalyzed approach involves the tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia, which offers a practical route to 2-substituted and 2,3-disubstituted quinazolinones. nih.gov

| Catalyst | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Palladium | 2-Aminobenzamide, Aryl Halide, CO | 2-Arylquinazolin-4(3H)-one | google.comnih.gov |

| Copper(I) Iodide | Isatoic Anhydride, Aryl Nitrile, Ammonium Acetate | 2-Arylquinazolin-4(3H)-one | nih.gov |

| Copper | 2-Bromobenzamide, Aldehyde, Aqueous Ammonia | 2-Substituted/2,3-Disubstituted Quinazolinone | nih.gov |

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and promote cleaner reactions. The synthesis of quinazolin-4(3H)-ones has significantly benefited from this technology.

Microwave-assisted Niementowski reactions, for instance, can be performed under solvent-free conditions using solid supports like acidic alumina, silica gel, or montmorillonite K-10, leading to quinazolinones in good yields with significantly reduced reaction times. google.com A one-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester can be efficiently carried out in a microwave reactor. nih.gov

Furthermore, the condensation of anthranilamide with various aldehydes or ketones to produce quinazolin-4(3H)-one derivatives can be effectively catalyzed by antimony(III) trichloride under solvent-free microwave irradiation, offering a rapid and high-yielding methodology. nih.gov

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Niementowski Reaction | Anthranilic acids, Formamide | Microwave, Solid support (e.g., Montmorillonite K-10) | Solvent-free, Short reaction times, Good yields | google.com |

| One-pot, Three-component | Anthranilic acid, Amines, Orthoester | Microwave reactor | Efficient, High purity, Higher yields | nih.gov |

| Condensation | Anthranilamide, Aldehydes/Ketones | Microwave, SbCl3 catalyst, Solvent-free | Rapid, High yields, Mild conditions | nih.gov |

One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby enhancing efficiency and reducing waste. Several MCRs have been developed for the synthesis of the quinazolin-4(3H)-one scaffold. nih.govresearchgate.net

A notable example is the iodine-catalyzed three-component reaction between isatoic anhydride, 1,3-diketones, and amines or arylhydrazines, which affords a series of quinazolin-4(3H)-one derivatives in good yields under mild, open-air conditions. google.com This protocol is operationally simple and cost-effective.

Another approach involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives under metal-free conditions. This reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization to yield diversely substituted quinazolin-4(3H)-ones. researchgate.net

Oxidative cyclization represents another important strategy for the synthesis of quinazolin-4(3H)-ones. These methods often involve the in situ generation of a reactive intermediate that undergoes cyclization under oxidative conditions.

A metal- and catalyst-free protocol has been developed for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes. nih.gov This method utilizes an oxidant like tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP) and involves the direct oxidation of the styrene to an aldehyde in situ, which then condenses with the o-aminobenzamide, followed by cyclization and oxidation to afford the quinazolinone. nih.gov

Aerobic oxidative cyclization offers a greener alternative, using air or oxygen as the oxidant. For example, the cyclization of o-anthranilamides with aldehydes can be followed by subsequent oxidation to yield quinazolin-4(3H)-ones. nih.gov

Introduction of Amino and Nitro Functionalities at Specific Positions

Once the quinazolin-4(3H)-one core is assembled, the next critical step is the introduction of the amino and nitro groups at the C2, C5, and C6 positions. This is typically achieved through a series of electrophilic substitution and nucleophilic substitution or reduction reactions on a pre-formed quinazolinone ring.

A common strategy to introduce the 6-nitro group is through the direct nitration of quinazolin-4(3H)-one. This is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. nih.gov The reaction is carefully controlled at low temperatures to ensure regioselectivity at the C6 position.

The introduction of an amino group at the C6 position can be accomplished by the reduction of the corresponding 6-nitroquinazolin-4(3H)-one. A common method for this reduction is the use of tin(II) chloride dihydrate in the presence of hydrochloric acid. nih.gov

The synthesis of the 2-amino functionality can be achieved through various methods. One approach involves the reaction of a 2-thioxo- or 2-mercaptoquinazolin-4(3H)-one with an aminating agent. Alternatively, a 2-haloquinazolin-4(3H)-one can undergo nucleophilic aromatic substitution with ammonia or an amine. The synthesis of 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one has been reported, starting from the corresponding 2-methyl-6-nitro-3,1-benzoxazin-4-one and reacting it with hydrazine hydrate under microwave irradiation. nih.gov

The introduction of an amino group at the C5 position of a 6-nitro-substituted quinazolinone is more challenging due to the directing effects of the existing substituents. A plausible, though not explicitly detailed in the provided context, synthetic strategy could involve starting with a precursor that already contains a suitable leaving group at the C5 position, such as a halogen. This halo-substituted 6-nitroquinazolin-4(3H)-one could then potentially undergo a nucleophilic aromatic substitution reaction with an amino source to introduce the C5-amino group. However, the specific conditions and feasibility of such a reaction would require further experimental investigation.

A hypothetical pathway to 2,5-diamino-6-nitroquinazolin-4(3H)-one could involve the following steps:

Nitration of quinazolin-4(3H)-one to 6-nitroquinazolin-4(3H)-one.

Introduction of a leaving group (e.g., bromine) at the C5 position.

Nucleophilic substitution of the C5-leaving group with an amino group.

Conversion of the C2 position to an amino group, for example, from a 2-thioxo or 2-chloro precursor.

The precise sequence and reaction conditions for these steps would need to be carefully optimized to achieve the desired product.

Amination Strategies at C-2 and C-5

The introduction of amino groups at the C-2 and C-5 positions of the quinazolinone scaffold can be achieved through various synthetic strategies. The amination at the C-2 position is a well-established transformation, often proceeding from a suitable leaving group at this position. A common precursor for this reaction is a 2-halo-quinazolinone, which can be readily synthesized from the corresponding quinazolin-4(3H)-one. The halogen at the C-2 position can then be displaced by an amino group through nucleophilic aromatic substitution (SNAr).

For the amination at the C-5 position, a similar SNAr approach can be envisioned, starting from a 5-halo-quinazolinone derivative. The reactivity of the C-5 position towards nucleophilic attack is influenced by the electronic nature of the other substituents on the benzene (B151609) ring portion of the quinazolinone. Electron-withdrawing groups can activate the ring for SNAr reactions. libretexts.orglibretexts.org

Alternatively, the amino groups can be introduced from precursors that already contain nitrogen functionalities. For instance, a nitro group can be reduced to an amino group. This approach is particularly useful if the corresponding nitro-substituted anthranilic acid is commercially available or can be synthesized readily.

A plausible synthetic route could involve the use of a doubly halogenated quinazolinone precursor, such as 2,5-dihalo-6-nitroquinazolin-4(3H)-one. Sequential amination reactions could then be employed to introduce the two amino groups. The regioselectivity of these reactions would be a key consideration, and protecting group strategies might be necessary to achieve the desired outcome.

| Position | Precursor | Reagent | Reaction Type | Notes |

| C-2 | 2-Haloquinazolin-4(3H)-one | Ammonia or amine | Nucleophilic Aromatic Substitution (SNAr) | Well-established method. |

| C-5 | 5-Haloquinazolin-4(3H)-one | Ammonia or amine | Nucleophilic Aromatic Substitution (SNAr) | Reactivity depends on other ring substituents. |

| C-5 | 5-Nitroquinazolin-4(3H)-one | Reducing agent (e.g., SnCl2/HCl) | Reduction | Useful if the nitro precursor is available. |

Nitration Reactions at C-6

The introduction of a nitro group at the C-6 position of the quinazolinone ring is typically achieved through electrophilic aromatic substitution. The reaction is generally carried out using a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

The regioselectivity of the nitration reaction is governed by the directing effects of the substituents already present on the quinazolinone ring. The amide group in the pyrimidine (B1678525) ring is a deactivating group and a meta-director. However, the directing effect of the substituents on the benzene ring portion will have a more significant influence on the position of nitration. An amino group at the C-5 position, being a strong activating group and an ortho-, para-director, would strongly favor nitration at the C-6 position. Conversely, if the C-2 and C-5 positions are not yet aminated, the directing effects of other groups must be considered.

For instance, the nitration of quinazolin-4(3H)-one itself has been shown to yield 6-nitroquinazolin-4(3H)-one. nih.gov This suggests that even in the absence of a strong activating group at C-5, the C-6 position is susceptible to nitration.

| Substrate | Nitrating Agent | Product | Reference |

| Quinazolin-4(3H)-one | HNO3/H2SO4 | 6-Nitroquinazolin-4(3H)-one | nih.gov |

| 2,5-Diaminoquinazolin-4(3H)-one | HNO3/H2SO4 | This compound | Plausible reaction |

Sequential Functionalization for Target Compound Assembly

The assembly of this compound requires a carefully designed sequence of reactions to ensure the correct regiochemistry. Two plausible synthetic pathways can be considered:

Pathway A: Nitration followed by Aminations

Nitration: Starting with a suitable quinazolinone precursor, the nitro group is introduced at the C-6 position.

Halogenation: The resulting 6-nitroquinazolin-4(3H)-one is then halogenated at the C-2 and C-5 positions.

Sequential Amination: The di-halogenated intermediate undergoes two sequential nucleophilic aromatic substitution reactions to introduce the amino groups at C-2 and C-5. The different reactivities of the two halogen atoms might allow for a regioselective introduction of the amino groups.

Pathway B: Aminations followed by Nitration

Formation of the Diamino Precursor: A 2,5-diaminoquinazolin-4(3H)-one precursor is synthesized. This could potentially be achieved from a di-nitro or a di-halo precursor through reduction or nucleophilic substitution, respectively.

Nitration: The 2,5-diaminoquinazolin-4(3H)-one is then nitrated. The strong activating and ortho-, para-directing effects of the two amino groups would be expected to direct the incoming nitro group to the C-6 position with high regioselectivity.

The choice between these pathways would depend on the availability of starting materials, the feasibility of each step, and the potential for side reactions. The electronic effects of the substituents at each stage of the synthesis would need to be carefully considered to predict the outcome of the reactions.

Stereoselective and Green Chemistry Approaches in Quinazolinone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. In the context of quinazolinone synthesis, several green chemistry and stereoselective approaches have been explored.

Green Chemistry Approaches:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinazolinone derivatives. mdpi.com This technique has been successfully applied to the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones. mdpi.com

Catalyst-free reactions: The development of synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. Four-component reactions for the synthesis of substituted quinazolines from simple anilines under metal-free conditions have been reported. rsc.org

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ethanol, is another important aspect of green chemistry.

Multi-component reactions: These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly atom-economical and efficient.

Stereoselective Approaches:

While the target molecule, this compound, does not possess a chiral center, stereoselective synthesis is a crucial consideration for many quinazolinone derivatives that do. The development of methods to control the stereochemistry at chiral centers within the quinazolinone scaffold is an active area of research. This is often achieved through the use of chiral catalysts or auxiliaries. Although not directly applicable to the synthesis of the achiral target compound, the principles of stereoselective synthesis are important in the broader context of quinazolinone chemistry.

| Approach | Description | Advantages |

| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. |

| Metal-free catalysis | Avoidance of heavy metal catalysts. | Reduced environmental impact and toxicity. |

| Green solvents | Use of environmentally benign solvents like water or ethanol. | Reduced pollution and health hazards. |

| Multi-component reactions | Combining three or more reactants in a single step. | High atom economy, efficiency. |

| Stereoselective synthesis | Control of stereochemistry in chiral molecules. | Production of single enantiomers with specific biological activities. |

Chemical Reactivity and Derivatization of 2,5 Diamino 6 Nitroquinazolin 4 3h One

Reactions Involving Amino Groups (C-2, C-5)

The quinazolinone core contains two amino groups with different chemical environments and, consequently, different nucleophilicity. The C-2 amino group is part of the pyrimidine (B1678525) portion of the heterocycle and is adjacent to the C-4 carbonyl group. This proximity reduces its nucleophilicity, imparting a more amide-like character. In contrast, the C-5 amino group is attached to the benzene (B151609) ring and behaves as a typical aromatic amine. This difference in reactivity allows for selective functionalization, typically favoring the more nucleophilic C-5 position under controlled reaction conditions.

Acylation and alkylation are fundamental reactions for modifying the amino groups of 2,5-diamino-6-nitroquinazolin-4(3H)-one. These reactions typically target the more nucleophilic C-5 amino group.

Acylation: The C-5 amino group can be readily acylated using standard reagents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of an amide linkage at the C-5 position. For instance, reaction with acetyl chloride would yield N-(2-amino-6-nitro-4-oxo-3,4-dihydroquinazolin-5-yl)acetamide. By carefully selecting the acylating agent, a wide variety of functional groups and linkers can be introduced.

Alkylation: Direct alkylation of the amino groups can be achieved using alkyl halides. This reaction is often less selective than acylation and can lead to a mixture of mono- and di-alkylated products at both the C-5 and C-2 positions. To achieve greater control, reductive amination serves as a valuable alternative. This involves the condensation of the C-5 amino group with an aldehyde or ketone to form a Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride to yield the N-alkylated product.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | Target Position | Product Functional Group |

|---|---|---|---|

| Acylation | Acetyl Chloride | C-5 (preferential) | Secondary Amide |

| Acylation | Benzoyl Chloride | C-5 (preferential) | Secondary Amide |

| Alkylation | Methyl Iodide | C-5, C-2 | Secondary/Tertiary Amine |

The aromatic amino group at the C-5 position is amenable to diazotization followed by azo coupling, a powerful method for installing molecular linkers or chromophores. electronicsandbooks.comwikipedia.org This two-step process involves:

Diazotization: Treatment of the C-5 amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) converts it into a diazonium salt.

Azo Coupling: The resulting diazonium salt is a reactive electrophile that can undergo an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol, aniline, or naphthol derivative. wikipedia.org The substitution typically occurs at the para position of the coupling partner. wikipedia.org

This sequence provides a reliable strategy for linking the quinazolinone core to other molecules, for example, to create bioconjugates or functional dyes. The resulting azo bridge (-N=N-) becomes an integral part of the new molecular architecture.

The diamino nature of the scaffold serves as a foundation for constructing fused polycyclic systems through cyclocondensation reactions. By reacting the diaminoquinazolinone with reagents containing two electrophilic centers, additional rings can be annulated onto the core structure.

A plausible strategy involves a multi-component reaction analogous to the Friedländer annulation. For instance, the C-5 amino group and the endocyclic N-1 nitrogen could act as a binucleophile in a reaction with a 1,3-dicarbonyl compound (e.g., dimedone) and an aromatic aldehyde. This type of reaction on a related 6-aminopyrimidin-4(3H)-one scaffold is known to produce pyrimido[4,5-b]quinoline systems. sharif.edu By analogy, reacting this compound under similar conditions could lead to the formation of a novel tetracyclic pyrimido[4,5-g]quinazoline system. uwaterloo.ca The reaction proceeds through initial condensation to form an enamine, followed by intramolecular cyclization and subsequent aromatization. This approach allows for the rapid construction of complex heterocyclic frameworks from simple precursors.

Reactions Involving the Nitro Group (C-6)

The electron-withdrawing nitro group at the C-6 position plays a dual role: it deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. It also serves as a synthetic handle that can be readily converted into other functional groups, most notably an amine.

The reduction of the C-6 nitro group to a primary amine is one of the most important transformations of this molecule, yielding 2,5,6-triaminoquinazolin-4(3H)-one. This product is a key intermediate for further derivatization, particularly for building fused heterocyclic systems using the newly formed ortho-diamine functionality at the C-5 and C-6 positions.

A variety of methods can be employed for this reduction, with the choice of reagent often depending on the desired chemoselectivity and the presence of other sensitive functional groups.

Catalytic Hydrogenation: This is a common and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. It is generally a clean reaction with high yields.

Metal-Acid Systems: Classic reducing conditions, such as iron powder in acetic acid or hydrochloric acid (Fe/HCl), tin(II) chloride in concentrated HCl (SnCl₂/HCl), or zinc dust in acetic acid (Zn/AcOH), are highly effective for reducing aromatic nitro groups. mdpi.com These methods are robust and tolerate many other functional groups.

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Comments |

|---|---|---|---|

| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1-3 atm H₂ | High yield, clean reaction. |

| Fe, HCl/AcOH | Ethanol/Water | Reflux | Cost-effective and widely used. |

| SnCl₂·2H₂O | Ethanol | Reflux | Mild conditions, good for sensitive substrates. |

The strong electron-withdrawing nature of the C-6 nitro group significantly lowers the electron density of the aromatic ring, particularly at the ortho (C-5, C-7) and para (N/A) positions, making them susceptible to nucleophilic attack.

In a standard SNAr reaction, a nucleophile displaces a good leaving group (like a halide). For example, in the related compound 7-fluoro-6-nitroquinazolin-4(3H)-one, the fluorine atom at the activated C-7 position is readily displaced by various nucleophiles, such as thiols, to form 7-substituted derivatives. mdpi.comnih.gov

In the case of this compound, the C-7 position bears a hydrogen atom, not a typical leaving group. However, this hydrogen can be replaced via a mechanism known as Vicarious Nucleophilic Substitution (VNS) . mdpi.comwikipedia.orgorganic-chemistry.org In a VNS reaction, a nucleophile, typically a carbanion stabilized by an electron-withdrawing group and also bearing a leaving group (e.g., the carbanion of chloromethyl phenyl sulfone), attacks the electron-deficient C-7 position. wikipedia.orgkuleuven.be This forms a negatively charged intermediate (a Meisenheimer-type adduct). Subsequent base-induced elimination of a proton and the leaving group from the carbanion restores the aromaticity of the ring, resulting in the net substitution of the hydrogen atom. mdpi.comorganic-chemistry.org This reaction provides a powerful method for the direct C-H functionalization and alkylation of the quinazolinone core at the C-7 position. nih.gov

Modifications at the Quinazolinone Carbonyl (C-4) and Nitrogen (N-3)

The pyrimidinone ring of the quinazolinone scaffold offers two primary sites for modification: the exocyclic carbonyl group at the C-4 position and the endocyclic nitrogen atom at the N-3 position. The reactivity of these sites is distinct, allowing for selective functionalization.

Direct conversion of the C-4 carbonyl group of a quinazolin-4(3H)-one into an imine via condensation with a primary amine is generally not feasible. The carbonyl group is part of a stable amide (lactam) system, which significantly reduces its electrophilicity compared to a ketone or aldehyde. Therefore, derivatization at this position to form C-N double or single bonds typically requires a two-step approach involving the activation of the carbonyl group.

A common strategy is the conversion of the quinazolin-4(3H)-one to a 4-chloroquinazoline intermediate. This is often achieved by treating the parent quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or a combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) researchgate.netnih.gov. The resulting 4-chloroquinazoline is a highly reactive electrophile. The chlorine atom at the C-4 position is readily displaced by nitrogen nucleophiles, such as primary and secondary amines, to yield 4-aminoquinazoline derivatives nih.gov. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for creating diverse libraries of C-4 functionalized quinazolines nih.gov.

Another activation strategy involves thionation of the C-4 carbonyl. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) can convert the quinazolin-4(3H)-one into the corresponding quinazoline-4(3H)-thione lmaleidykla.ltnih.govekb.eg. The resulting thiocarbonyl group is more reactive than the original carbonyl. The thione can then be S-alkylated to form a 4-(alkylthio)quinazoline, which can subsequently react with nucleophiles like hydrazine to afford 4-hydrazinoquinazolines lmaleidykla.ltresearchgate.net.

The nitrogen atom at the N-3 position of the quinazolin-4(3H)-one ring bears a proton that is acidic enough to be removed by a suitable base. The resulting anion is a potent nucleophile that readily reacts with electrophiles such as alkyl halides or acyl chlorides, leading to N-alkylation and N-acylation, respectively.

Studies on the alkylation of various quinazolin-4(3H)-one derivatives have shown that the reaction is highly regioselective for the N-3 position over the alternative O-alkylation at the C-4 carbonyl. The use of a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF) or acetone is a standard condition for these transformations. This regioselectivity is consistently observed regardless of the base used, with cesium carbonate and sodium hydride also yielding the N-alkylation product nih.gov. The introduction of substituents on the benzene ring portion of the quinazolinone does not appear to alter this regiochemical outcome nih.gov.

The reaction proceeds cleanly, providing a reliable method for introducing a wide variety of substituents at the N-3 position, which is crucial for modifying the pharmacological properties of the molecule.

Table 1: Examples of N-Alkylation Reactions on Quinazolin-4(3H)-one Scaffolds Note: These are generalized examples based on the quinazolin-4(3H)-one core, as specific data for the 2,5-diamino-6-nitro derivative is not available.

| Quinazolinone Substrate | Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ / DMF | 3-Benzylquinazolin-4(3H)-one | 82% | nih.gov |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ / DMF | Ethyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate | 82% | nih.gov |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ / DMF | 3-Benzyl-6,7-dimethoxyquinazolin-4(3H)-one | 82% | nih.gov |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one derivatives | Ethylbromoacetate | K₂CO₃ / Acetone | Corresponding quinazolin-4(3H)-one esters | 48-97% | nih.gov |

Regioselective Functionalization Strategies for Quinazolinone Analogues

Regioselective functionalization involves targeting a specific position on a molecule for reaction in the presence of other potentially reactive sites. For a complex molecule like this compound, regioselectivity is paramount for the controlled synthesis of specific derivatives.

One key strategy, as discussed previously, involves leveraging the differential reactivity of the C-4 position. By converting the C-4 carbonyl to a 4-chloro group, this position becomes the most electrophilic site on the quinazoline (B50416) ring system, directing nucleophilic attack exclusively to C-4 nih.gov. This allows for the selective introduction of various amine-containing substituents.

Another important aspect of regioselectivity concerns electrophilic aromatic substitution (SEAr) on the benzene ring portion of the scaffold. The outcome of such reactions is dictated by the directing effects of the existing substituents. In this compound, the ring is substituted with a powerful activating group (the 5-amino group) and a strong deactivating group (the 6-nitro group).

Amino Group (at C-5): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance scispace.comlibretexts.org.

Nitro Group (at C-6): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects scispace.comlibretexts.org.

When both an activating and a deactivating group are present, the activating group's directing effect overwhelmingly controls the position of substitution scispace.com. The 5-amino group will direct incoming electrophiles to its ortho (C-4, C-6) and para (C-8) positions. The C-4 position is part of the pyrimidinone ring and not susceptible to typical SEAr, and the C-6 position is already occupied by the nitro group. Therefore, the most favored position for electrophilic attack is the C-8 position, which is para to the strongly activating amino group. The directing effect of the 6-nitro group (to positions C-5 and C-7) is much weaker and does not significantly influence the outcome. This makes the C-8 position a predictable site for reactions like halogenation, nitration, or sulfonation, allowing for the regioselective synthesis of 8-substituted derivatives.

Computational and Theoretical Investigations of 2,5 Diamino 6 Nitroquinazolin 4 3h One and Its Analogues

Molecular Dynamics Simulations

Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering insights into the stability and dynamic behavior of a ligand-receptor complex over time. For quinazolinone derivatives, MD simulations have been instrumental in validating docking poses, understanding binding stability, and elucidating the key interactions that govern their inhibitory activity against various protein targets.

In studies of analogous quinazolinone-based inhibitors, MD simulations are typically performed for extended periods (e.g., 10 to 100 nanoseconds) to assess the conformational stability of the ligand within the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues are analyzed. A stable RMSD for the ligand suggests that it remains securely bound in its initial docked conformation, while RMSF can highlight flexible regions of the protein that may be crucial for binding.

For a compound like 2,5-diamino-6-nitroquinazolin-4(3H)-one, it is anticipated that the diamino and nitro groups would play a significant role in forming stable hydrogen bonds and electrostatic interactions with target residues. For instance, in simulations of quinazolinone derivatives targeting enzymes like PARP1 and STAT3, the stability of the complex is often attributed to hydrogen bonds formed by the quinazolinone core and its substituents with key amino acids in the active site tandfonline.com. The amino groups at positions 2 and 5 would likely act as hydrogen bond donors, while the nitro group at position 6 and the carbonyl group at position 4 would act as hydrogen bond acceptors, contributing to a stable binding orientation.

Table 1: Representative Data from Molecular Dynamics Simulations of Quinazolinone Analogues

| Parameter | Value Range | Significance |

| RMSD of Ligand | 0.1 - 0.3 nm | Indicates the stability of the ligand's binding pose. |

| RMSD of Protein | 0.2 - 0.5 nm | Reflects the overall stability of the protein structure. |

| RMSF of Key Residues | > 0.2 nm | Highlights flexible residues that may be important for binding. |

| Hydrogen Bond Occupancy | > 50% | Indicates persistent and stable hydrogen bonding interactions. |

This table presents typical data ranges observed in MD simulations of quinazolinone derivatives to illustrate the type of information generated.

Solvent Effects and Binding Mechanism Elucidation

The solvent environment can significantly influence the binding of a ligand to its target. For quinazolinone derivatives, solvent effects are particularly relevant to the lactam-lactim tautomerism of the quinazolinone ring. The lactam form is generally more stable in polar, aqueous environments, while the lactim form may be favored in non-polar environments or in the gas phase semanticscholar.org. This tautomeric equilibrium can affect the compound's ability to form specific hydrogen bonds within a protein's active site.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model can then be used as a query to search large chemical databases for novel compounds with the desired activity.

For the quinazolinone scaffold, numerous pharmacophore models have been developed for various targets, including anti-inflammatory, antimicrobial, and anticancer agents nih.govsrce.hr. These models typically highlight the importance of:

Hydrogen Bond Donors and Acceptors: The quinazolinone core itself provides both hydrogen bond donor (the N-H group at position 3) and acceptor (the carbonyl oxygen at position 4) functionalities. The amino groups of this compound would serve as additional hydrogen bond donors, while the nitro group would be a strong hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the quinazolinone scaffold provides a hydrophobic core that can engage in van der Waals and pi-pi stacking interactions with aromatic residues in the binding site.

Positive/Negative Ionizable Features: Depending on the pH and the specific substituents, the quinazolinone ring system can present ionizable features that contribute to electrostatic interactions.

A hypothetical pharmacophore model for a target interacting with this compound would likely include features corresponding to the amino groups as hydrogen bond donors, the carbonyl and nitro groups as hydrogen bond acceptors, and the aromatic ring system as a hydrophobic feature.

Table 2: Common Pharmacophoric Features of Quinazolinone Derivatives

| Feature | Role in Binding | Corresponding Group on Target Compound |

| Hydrogen Bond Donor (HBD) | Forms hydrogen bonds with acceptor groups on the target. | Amino groups at positions 2 and 5; NH at position 3. |

| Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with donor groups on the target. | Carbonyl group at position 4; Nitro group at position 6. |

| Aromatic Ring (AR) | Engages in hydrophobic and pi-stacking interactions. | Fused benzene ring. |

| Hydrophobic (HY) | Occupies hydrophobic pockets in the binding site. | The overall scaffold. |

Scaffold hopping is a computational drug design strategy that aims to identify novel molecular scaffolds that can mimic the key interactions of a known active compound, while possessing different core structures nih.gov. The quinazolinone scaffold is a popular starting point for such endeavors due to its synthetic tractability and proven biological activity.

Starting with a molecule like this compound, a scaffold hopping approach could be used to design new analogues with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. This can be achieved by replacing the quinazolinone core with other heterocyclic systems that can present the same pharmacophoric features in a similar spatial arrangement. For example, bioisosteric replacement of the quinazolinone ring with a quinazoline (B50416), thienopyrimidine, or other similar bicyclic heterocycles has been successfully employed in the design of novel inhibitors nih.gov.

Virtual screening of combinatorial libraries based on the quinazolinone scaffold is another common approach for discovering new lead compounds mdpi.comdoaj.org. By computationally generating a large number of virtual compounds with different substitutions on the this compound core and then docking them into a target's active site, researchers can prioritize the synthesis of the most promising candidates.

Biochemical and Molecular Biological Studies: Elucidating Mechanistic Interactions

Enzyme Inhibition Studies (In Vitro and Mechanistic In Vivo Models)

While direct enzymatic inhibition data for 2,5-diamino-6-nitroquinazolin-4(3H)-one is not documented in available research, the broader class of quinazoline (B50416) derivatives has been extensively studied for its inhibitory effects on several key enzymes.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

There are no specific studies detailing the mechanism of Dihydrofolate Reductase (DHFR) inhibition by This compound . However, the diaminoquinazoline scaffold is a known class of DHFR inhibitors. wikipedia.org These compounds often act as antifolates, interfering with the synthesis of thymine, which is crucial for rapidly dividing cells. wikipedia.org Generally, inhibitors of DHFR can exhibit various mechanisms, including competitive inhibition with respect to the substrate dihydrofolate. nih.gov For instance, different folate analogues have shown mechanisms ranging from slow, tight-binding inhibition to classical competitive inhibition. nih.gov A number of quinazolinone analogs have been synthesized and evaluated as DHFR inhibitors, with some showing potent activity. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Pathways

Direct research on the interaction between This compound and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is not present in the available literature. The quinazoline core, however, is a prominent scaffold in the development of EGFR tyrosine kinase inhibitors (TKIs). nih.govglobalresearchonline.netrsc.org These inhibitors are significant in cancer therapy due to their ability to control tumor growth and metastasis. globalresearchonline.net The 4-anilinoquinazoline (B1210976) derivatives, in particular, have been widely investigated for their EGFR inhibitory properties. globalresearchonline.netbiorxiv.org The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain can block the downstream signaling pathways that lead to cell proliferation. nih.gov The development of quinazolinone-based compounds has also led to allosteric inhibitors that bind to sites adjacent to the ATP-binding pocket. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Modulation

There is no available scientific literature that investigates the modulation of Poly(ADP-ribose) Polymerase (PARP) by This compound . PARP inhibitors are a significant class of anticancer agents that work by interfering with DNA repair mechanisms in cancer cells, particularly those with deficiencies in homologous recombination repair pathways like BRCA mutations. nih.govyoutube.com Several quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors, demonstrating that the quinazoline scaffold can be adapted to target this enzyme family. nih.gov

Shikimate Dehydrogenase (SDH) Inhibition in Agrochemical Research

While there are no direct studies on the inhibition of Shikimate Dehydrogenase (SDH) by This compound , research on a closely related compound, 6-nitroquinazoline-2,4-diol (NQD) , has been conducted. mdpi.comresearchgate.net The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, making its enzymes attractive targets for herbicides and antimicrobial agents. mdpi.comnih.gov

In vitro assays have shown that NQD acts as a non-competitive inhibitor of Arabidopsis thaliana SDH (AtSDH), reducing the maximum velocity (Vmax) of the enzyme without affecting the Michaelis constant (KM). mdpi.comresearchgate.net In vivo studies have demonstrated that NQD can reduce root length in soybean and maize. mdpi.comresearchgate.net Furthermore, it has been observed to inhibit SDH in vivo, as evidenced by the accumulation of gallic acid in maize seedlings treated with both glyphosate (B1671968) and NQD. mdpi.com

Table 1: In Vitro Inhibition of Shikimate Dehydrogenase by 6-nitroquinazoline-2,4-diol (NQD)

| Enzyme Source | Inhibitor | Inhibition Type | Effect on Kinetic Parameters | Reference |

|---|

Other Enzyme Targets and Inhibition Kinetics

There is no specific information available regarding other enzyme targets for This compound . The broader class of quinazoline derivatives has been shown to inhibit a variety of other enzymes. For example, certain 2,4-diaminoquinazoline derivatives have been identified as potent and selective inhibitors of histone lysine (B10760008) methyltransferase G9a. acs.org Additionally, other heterocyclic compounds bearing a quinazoline moiety have been investigated for their inhibitory effects on enzymes such as α-glucosidase and urease. nih.gov

Investigations of Molecular Target Interactions

Due to the lack of direct research, the specific molecular target interactions of This compound remain unelucidated. Based on studies of related compounds, it can be hypothesized that the diaminoquinazoline scaffold could interact with the ATP-binding sites of kinases like EGFR or the active sites of enzymes like DHFR. The nitro group at the 6-position would significantly influence the electronic properties of the quinazoline ring, which could in turn affect its binding affinity and selectivity for various protein targets.

For instance, in the case of the related compound 6-nitroquinazoline-2,4-diol (NQD) and its interaction with SDH, molecular docking studies have suggested potential binding modes within the enzyme's active site. mdpi.comresearchgate.net However, without empirical data for This compound , any discussion of its molecular interactions would be purely speculative.

DNA/RNA Binding and Photo-cleavage Mechanisms

The quinazolinone scaffold is a recognized pharmacophore that interacts with DNA. nih.gov Studies on various quinazolinone derivatives have demonstrated their ability to bind to DNA, which is often a critical step in their mechanism of action, particularly for anticancer and antimicrobial activities. nih.govnih.gov For instance, certain amino acid-conjugated quinazolinone-Schiff's bases have shown the ability to bind to DNA, with the nature of the substituent groups influencing the binding affinity. nih.gov Specifically, derivatives with electron-donating groups like hydroxyl (OH) and methoxy (B1213986) (OCH3) on phenylalanine and tryptophan moieties favored DNA binding. nih.gov

The introduction of a nitro group into the quinoline (B57606) structure, a related heterocyclic system, has been shown to be essential for covalent DNA binding under hypoxic conditions. scispace.com This suggests that the nitro functionality can be bioreductively activated to a species that binds to DNA, a mechanism that is particularly relevant for targeting hypoxic tumor cells. scispace.com

Furthermore, some quinazolinone derivatives have been investigated for their photo-cleavage abilities. For example, 6-nitro-quinazolin-4(3H)-one, upon UVA irradiation, has been found to be an effective DNA photocleaver and has shown photodestructive effects on cancer cell lines. nih.gov This activity is dependent on the generation of reactive oxygen species (ROS). nih.gov

Protein-Ligand Interaction Mapping (Beyond Enzymes)

The interaction of quinazolinone derivatives extends beyond enzymatic targets to other proteins, influencing various cellular processes. While specific protein-ligand interaction mapping for this compound is not available, studies on related compounds provide insights. For example, some quinazolinone derivatives have been evaluated for their binding to human serum albumin. researchgate.net

In the context of antiviral research, quinazolinone-peptido-nitrophenyl-derivatives have been designed to inhibit the SARS-CoV-2 main protease (Mpro). nih.gov Molecular docking studies suggest that these compounds bind to the active region of the protease. nih.gov This highlights the potential of the quinazolinone scaffold to interact with specific domains on viral proteins.

Cellular Pathway Modulation in Research Models

Impact on Cell Cycle Regulation (In Vitro Models)

The ability of quinazolinone derivatives to interfere with the cell cycle is a key aspect of their anticancer properties. Studies on various nitrosourea (B86855) analogs, which share some functional similarities with nitro-substituted compounds, have demonstrated their capacity to induce cell cycle arrest, preferentially in the late S and G2 phases. nih.gov This arrest is often a result of an increased duration of these cell cycle phases. nih.gov

Specifically for quinazolinone derivatives, certain compounds have been shown to cause cell cycle arrest in the G2 phase in cancer cell lines like MCF-7. mdpi.com This effect is a crucial component of their antiproliferative activity.

Induction of Apoptosis Mechanisms (In Vitro Models)

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Quinazolinedione derivatives have been identified as potential inducers of apoptosis in breast cancer cells (MCF-7). nih.govnih.gov Their mechanism of action involves the intrinsic apoptotic pathway, characterized by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2 and p-Akt. nih.govnih.gov

Furthermore, some synthetic chalcone (B49325) derivatives, which also feature a nitro group, have been shown to exert anti-tumor effects by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis. nih.gov This suggests that the nitro group may play a role in promoting oxidative stress that leads to apoptosis.

Effects on Inflammatory Pathways (e.g., NF-κB)

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various research models. nih.govfabad.org.trnih.gov The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit edema in animal models. nih.govfabad.org.tr The substitution pattern on the quinazolinone ring system plays a crucial role in determining the potency of this effect. For instance, the presence of a p-chlorophenyl group has been associated with better anti-inflammatory activity compared to an unsubstituted phenyl group in some series of derivatives. nih.gov

Some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com The NF-κB pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development.

Impact on Microbial Biochemical Processes (e.g., Antibacterial, Antifungal, Antiviral Research)

The quinazolinone scaffold is a versatile platform for the development of antimicrobial agents. nih.govresearchgate.netresearchgate.netbiomedpharmajournal.orgfrontiersin.org Derivatives of quinazolinone have shown broad-spectrum activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.netbiomedpharmajournal.org

The mechanism of antibacterial action for some quinazolinone derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase. semanticscholar.org Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the enzyme. semanticscholar.orgnih.gov

In antifungal research, certain nitroquinazolinone analogs have exhibited potent activity against pathogenic fungi like Candida albicans. researchgate.net The antiviral potential of quinazolinone derivatives is also an active area of investigation, with some compounds showing inhibitory effects against viral proteases, as seen in SARS-CoV-2 research. nih.gov

Interactive Data Tables

Table 1: Summary of Biological Activities of Selected Quinazolinone Derivatives

| Compound Class | Biological Activity | Key Findings | References |

| Amino acid-conjugated quinazolinones | Anticancer, DNA binding | Electron-donating groups enhance DNA binding. | nih.gov |

| 6-Nitro-quinazolin-4(3H)-one | DNA photocleavage | Effective DNA photocleavage upon UVA irradiation. | nih.gov |

| Quinazolinone-peptido-nitrophenyl-derivatives | Antiviral (SARS-CoV-2) | Inhibit the main protease (Mpro). | nih.gov |

| Quinazolinedione derivatives | Anticancer | Induce apoptosis via the intrinsic pathway in MCF-7 cells. | nih.govnih.gov |

| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | Inhibit NF-κB transcriptional activity. | mdpi.com |

| Hydrazone and pyrazole-substituted quinazolinones | Antimicrobial | Inhibit bacterial DNA gyrase. | semanticscholar.org |

Table 2: Investigated Microbial Strains and Quinazolinone Derivatives

| Microorganism | Type | Activity of Quinazolinone Derivatives | References |

| Staphylococcus aureus | Gram-positive bacteria | Susceptible to various quinazolinone derivatives. | biomedpharmajournal.orgfrontiersin.org |

| Escherichia coli | Gram-negative bacteria | Susceptible to various quinazolinone derivatives. | biomedpharmajournal.orgfrontiersin.org |

| Candida albicans | Fungus | Susceptible to nitroquinazolinone analogs. | researchgate.netbiomedpharmajournal.org |

| Aspergillus niger | Fungus | Susceptible to certain quinazolinone derivatives. | biomedpharmajournal.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Substituent Effects with Mechanistic Biological Activities

While direct studies on 2,5-diamino-6-nitroquinazolin-4(3H)-one are limited, the influence of its constituent groups—amino and nitro—at various positions on the quinazolinone ring has been investigated in analogous compounds.

The amino group is a common substituent in many biologically active quinazolines and quinazolinones, often contributing to interactions with biological targets through hydrogen bonding. semanticscholar.orgresearchgate.net For instance, a series of 2,4-diaminoquinazoline derivatives have been synthesized and evaluated as potential antitumor agents. semanticscholar.org In some cases, the introduction of an amino group can significantly enhance the binding affinity of these compounds to receptors like EGFR tyrosine kinase or DNA. semanticscholar.org

The nitro group , an electron-withdrawing group, can significantly modulate the electronic properties of the quinazolinone scaffold, which in turn affects its biological activity. nih.gov The nitration of quinazoline (B50416) typically occurs at the 6-position. nih.gov The presence of a nitro group can influence the compound's ability to interact with specific targets. For example, in a study of pyrido[3,4-g]quinazoline derivatives, a nitro group at position 10 was shown to reshape the compound's effects on DYRK/CLK protein kinase activity and RNA splicing in glioblastoma cells, demonstrating a differential inhibition profile compared to its diamino analogue. mdpi.com This suggests that the nitro group can be critical for preferential interaction with certain biological targets. mdpi.com

In the context of anticancer activity, the substitution pattern on the quinazolinone ring is crucial. For instance, in a series of 2,6-diaminoquinazolin-4(3H)-one derivatives, compounds with nitrobenzoyl substituents at the 6-position showed potent anti-trypanosome activity. researchgate.net Another study on 2-anilino-4-alkylaminoquinazolines found that compounds with a 4-nitro substitution on the phenyl ring exhibited high inhibitory effects against several cancer cell lines. researchgate.net

The combination of both amino and nitro groups on the quinazolinone core, as seen in this compound, suggests a molecule with potentially complex and potent biological activity, warranting further investigation.

Rational Design of Analogues for Enhanced Specificity in Research Models

The rational design of quinazolinone analogues is a key strategy for developing compounds with enhanced potency and specificity for various biological targets, including enzymes and receptors involved in cancer and other diseases. nih.govnih.gov Computational techniques such as molecular docking and in silico screening are often employed to design new lead compounds. nih.gov

The design of novel quinazolinone-based inhibitors often involves modifying the core structure to optimize interactions with the target's active site. For example, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents, quinazolinone derivatives have been a focus. nih.govnih.gov The rational design process for these inhibitors has involved creating hybrids and modifying substituents to improve binding affinity and selectivity. nih.gov

For a compound like this compound, rational design of analogues could involve:

Modification of the amino groups: Altering the substitution on the amino groups at positions 2 and 5 could modulate solubility and target engagement.

Replacement of the nitro group: Substituting the nitro group with other electron-withdrawing or electron-donating groups could fine-tune the electronic properties and potentially alter the mechanism of action.

Introduction of other functional groups: Adding other moieties to the quinazolinone ring could explore new binding interactions and improve pharmacokinetic properties.

Studies on related compounds provide a basis for such rational design. For instance, the discovery of potent and selective inhibitors of protein kinase CK2 involved the preparation of 2,6-disubstituted pyrazine (B50134) derivatives, where the introduction of an aminoalkyl group at the 6-position improved efficacy. nih.gov

Mechanistic Insights from SAR Data

Structure-activity relationship data from various quinazolinone derivatives provide valuable mechanistic insights. The substituents on the quinazolinone ring can dictate the compound's mode of action. For example, many 4-anilinoquinazoline (B1210976) derivatives are known to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov

The presence of specific functional groups can also point towards other mechanisms. The nitroaromatic group, for instance, is a structural alert for potential genotoxicity, as it can be metabolically reduced to reactive intermediates that bind to DNA. nih.gov Therefore, the 6-nitro group in this compound could be a key determinant of its biological mechanism.

The amino groups at positions 2 and 5 are also critical. In 2,4-diaminoquinazoline derivatives, these groups are often involved in forming hydrogen bonds with the target protein, which is a common feature of kinase inhibitors. semanticscholar.org The specific positioning of these groups in this compound would likely lead to a unique binding mode and biological profile.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org For quinazolinone derivatives, QSAR studies have been instrumental in predicting their anticancer activity and guiding the design of more potent analogues. proquest.comijper.org

Several QSAR models have been developed for quinazoline-based anticancer agents. nih.govplos.orgfrontiersin.org These models often use a variety of molecular descriptors, such as topological, electronic, and physicochemical properties, to predict the biological activity of new compounds. For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to quinazoline derivatives to identify the key structural features required for potent EGFR inhibition. ijper.org

While no specific QSAR models for this compound have been reported, the existing models for related quinazolinones can provide valuable insights. These models can help predict the potential activity of this compound and guide the synthesis of new analogues with improved properties. The development of a robust QSAR model for a series of compounds including this compound would be a valuable step in understanding its therapeutic potential.

Emerging Research Directions and Future Perspectives

Integration into Advanced Materials Science (e.g., Biochemical Probes, Functional Polymers)

The unique electronic and structural characteristics of the 2,5-diamino-6-nitroquinazolin-4(3H)-one scaffold make it a compelling candidate for advanced materials. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic system can give rise to interesting photophysical properties, such as fluorescence and photosensitization, which are critical for the development of biochemical probes.

Research on related nitro-substituted quinazolinones has demonstrated their potential as photosensitizers. For instance, 6-nitroquinazolin-4(3H)-one, when irradiated with UVA light, has been shown to induce DNA photocleavage. nih.gov This activity is attributed to the generation of reactive oxygen species (ROS), a hallmark of photodynamic agents. nih.gov The specific substitution pattern of this compound could further modulate these properties, potentially tuning the wavelength of activation and enhancing quantum yield, making it a candidate for targeted photodynamic therapy applications or as a light-activated biochemical probe to study cellular processes.

Furthermore, the amino groups at the C2 and C5 positions provide reactive handles for integrating the molecule into larger systems, such as functional polymers. These polymers could be designed to have specific recognition properties or to act as stimuli-responsive materials. The quinazolinone core has also been identified as an important intermediate in the synthesis of materials for nanodevice fabrication, suggesting a future where derivatives like this compound could be building blocks for novel electronic or optical devices. nih.gov

Role in Chemical Biology Tool Development

Chemical biology relies on small molecules to probe and manipulate biological systems. The potential of this compound as a chemical biology tool stems from the established activities of the broader quinazolinone class as potent and often selective inhibitors of various enzymes.

The photodynamic capabilities of related nitroquinazolines present a direct application in chemical biology. nih.gov Such a molecule could be used as a "photocleaver" to study DNA repair mechanisms or to induce cell death in specific cell populations with high spatial and temporal control.

Moreover, the quinazolinone scaffold is a "privileged structure," known to bind to numerous biological targets. Derivatives have been developed as inhibitors for a range of enzymes critical to cellular function and disease, including:

Tubulin: Certain 2,4-bis-substituted quinazolines promote tubulin polymerization, arresting the cell cycle and inducing apoptosis. This makes them valuable tools for studying cytoskeletal dynamics and cell division. rsc.org

DNA Gyrase B (GyrB): This bacterial enzyme is a well-established target for antibiotics. Quinazolinone-based inhibitors have been discovered that bind to the ATPase domain of GyrB, disrupting DNA replication and leading to bacterial cell death. nih.gov

Tankyrase (TNKS): Quinazolinone derivatives have shown potent and selective inhibition of TNKS1 and TNKS2, enzymes involved in signaling pathways critical to cancer. The quinazolinone moiety is key to binding, forming hydrogen bonds within the enzyme's active site. nih.gov

By using this compound as a starting point, chemical biologists could develop specific probes to investigate the roles of these and other enzymes in health and disease.

Exploration as Herbicidal or Antimicrobial Agents (Mechanism-Focused)

The development of new herbicidal and antimicrobial agents is crucial for agriculture and public health, respectively. The quinazolinone framework is a proven scaffold for both applications.

Herbicidal Potential: Quinazolinone derivatives have been successfully developed as herbicides, primarily targeting key plant enzymes. nih.gov Two prominent mechanisms of action for herbicidal quinazolinones are the inhibition of:

Protoporphyrinogen IX Oxidase (PPO): PPO inhibitors disrupt the synthesis of chlorophyll (B73375) and heme, leading to the accumulation of a phototoxic intermediate, which causes rapid membrane damage and plant death. arkat-usa.org

Acetyl-CoA Carboxylase (ACCase): ACCase is a vital enzyme in fatty acid synthesis in grasses. Its inhibition halts membrane production, ultimately killing the weed. mdpi.com

Future research could explore derivatives of this compound for their ability to inhibit these or other plant-specific enzymes. The substitution pattern, particularly the nitro group, could be crucial for activity.

Antimicrobial Potential: The quinazolinone core is a versatile pharmacophore for developing antimicrobial agents to combat drug-resistant pathogens. researchgate.netnih.gov The mechanisms of action are diverse and well-studied for various analogs:

DNA Gyrase Inhibition: Similar to their potential as chemical probes, quinazolinone derivatives can act as potent antibacterial agents by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govresearchgate.net

Penicillin-Binding Protein (PBP) Inhibition: Some quinazolinones have been shown to bind to PBP2a, the protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). This allows them to overcome resistance to traditional β-lactam antibiotics. eco-vector.com

Cell Division Inhibition: The essential bacterial cell division protein FtsZ has been identified as a target for some quinazolinone-based agents, which can sensitize resistant bacteria to other antibiotics. researchgate.net

The nitro group on the this compound scaffold is of particular interest, as nitroaromatic compounds are known for their antimicrobial properties, often linked to their ability to be reduced within the cell to generate cytotoxic radicals.

| Application Area | Potential Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|

| Herbicidal | Protoporphyrinogen IX Oxidase (PPO) | Inhibits chlorophyll and heme synthesis, leading to phototoxic intermediate accumulation and membrane damage. | arkat-usa.org |

| Herbicidal | Acetyl-CoA Carboxylase (ACCase) | Inhibits fatty acid synthesis, preventing the formation of new membranes in grasses. | mdpi.com |

| Antimicrobial | DNA Gyrase / Topoisomerase | Prevents DNA supercoiling and replication, leading to bacterial cell death. | nih.govresearchgate.net |

| Penicillin-Binding Protein 2a (PBP2a) | Binds to the allosteric site of PBP2a, overcoming methicillin resistance in MRSA. | eco-vector.com | |

| FtsZ | Inhibits bacterial cell division and can restore sensitivity to other antibiotics. | researchgate.net |

Development of Novel Synthetic Methodologies for Diversification

To explore the full potential of this compound, efficient and flexible synthetic routes are required. These methods must allow for the creation of a diverse library of analogs to establish clear structure-activity relationships (SAR).

Traditional synthesis of the 4(3H)-quinazolinone core often begins with anthranilic acid, which is acylated and then cyclized with an amine source. nih.gov A more modern and highly adaptable approach involves a modular and divergent strategy. dndi.org A potential route could be:

N3-Alkylation: Start with a pre-formed quinazolinone core, such as 2-chloro-4(3H)-quinazolinone, and perform a regioselective alkylation at the N3 position. dndi.org

C2-Amination: Subsequently, introduce the amino group at the C2 position via nucleophilic aromatic substitution. dndi.org

This divergent approach allows for the creation of a central scaffold from which molecular diversity can be rapidly generated by varying the alkylating agent and the amine used in the substitution step. For this compound, this would mean starting with a 5-amino-6-nitro-substituted anthranilic acid derivative. The amino groups at C2 and C5, and the nitrogen at N3, serve as key points for diversification, allowing chemists to systematically modify the compound's properties to optimize it for a specific application.

| Position | Synthetic Handle | Potential Modifications | Purpose |

|---|---|---|---|

| N3 | Alkylation | Introduction of various alkyl or aryl-alkyl chains. | Modulate solubility, cell permeability, and target engagement. |

| C2 | Nucleophilic Substitution (from a C2-halo precursor) | Introduction of diverse (substituted) amino, alkoxy, or thioether groups. | Directly interacts with target binding sites; critical for potency and selectivity. |

| C5-amino | Acylation, Alkylation, Diazotization | Conversion to amides, secondary/tertiary amines, or replacement with other functional groups. | Fine-tune electronic properties, solubility, and introduce new binding interactions. |